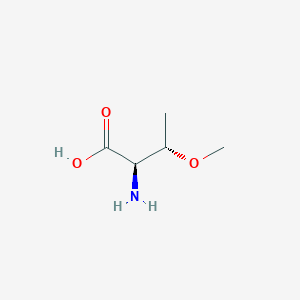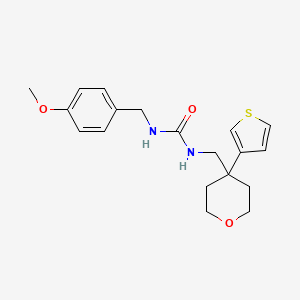![molecular formula C21H22BrN5O2 B2448152 3-[(4-bromophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 887671-94-5](/img/structure/B2448152.png)
3-[(4-bromophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazo[1,2-g]purine, which is a type of purine. Purines are biologically significant and are found in many biological molecules such as DNA and RNA . The compound also contains a bromophenyl group, which suggests that it could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazo[1,2-g]purine core would likely contribute to the stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the functional groups. For example, the bromophenyl group could potentially undergo reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the bromophenyl group and the imidazo[1,2-g]purine core .Scientific Research Applications
Synthesis and Pharmacological Potential
- Imidazo[2,1-f]purine-2,4-dione derivatives, closely related to the specified compound, have been synthesized and evaluated for their potential in pharmacology. These compounds, including the N-8-arylpiperazinylpropyl derivatives, have shown potent 5-HT(1A) receptor ligand properties in vitro. Preliminary studies indicated anxiolytic-like activity in animal models, suggesting their potential for developing new derivatives with anxiolytic and antidepressant activity (Zagórska et al., 2009).
Molecular Studies and Receptor Affinity
- A series of arylpiperazinylalkyl purine-2,4-diones were synthesized to evaluate their affinity for serotoninergic and dopaminergic receptors. These studies, focusing on compounds with a purine-2,4-dione nucleus, revealed a spectrum of receptor activities and identified potent ligands for specific serotonin and dopamine receptors, indicating their potential for pharmacological applications (Zagórska et al., 2015).
Antidepressant and Anxiolytic Applications
- Certain derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for antidepressant and anxiolytic activities. In vivo studies revealed potential antidepressant-like activity in animal models, further underscoring the therapeutic potential of these compounds (Zagórska et al., 2016).
Selective Adenosine Receptor Antagonism
- The synthesis and biological evaluation of imidazo[2,1-f]purine-2,4-diones have shown these compounds to be potent and selective antagonists of the A(3) adenosine receptor. This indicates their potential use in targeting specific receptor subtypes for therapeutic purposes (Baraldi et al., 2005).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or an intermediate in a chemical synthesis, future research could involve optimizing the synthesis process or exploring new reactions .
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-cyclopentyl-4,7-dimethyl-9aH-purino[7,8-a]imidazol-9-ium-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN5O2/c1-13-11-25-17-18(23-20(25)27(13)16-5-3-4-6-16)24(2)21(29)26(19(17)28)12-14-7-9-15(22)10-8-14/h7-11,16-17H,3-6,12H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKSPMVKAHSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=C(N1C3CCCC3)N=C4C2C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN5O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448072.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2448077.png)

![3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2448081.png)

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2448085.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2448089.png)
![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2448090.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2448091.png)